4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2IN2O2 and a molecular weight of 330.07 g/mol This compound features a pyrazole ring substituted with difluoromethyl and iodine groups, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Introduction of Iodine: The iodine atom is introduced through an iodination reaction, typically using iodine or an iodine-containing reagent under suitable conditions.
Formation of the Butanoic Acid Moiety: The butanoic acid group is introduced through ester hydrolysis using sodium hydroxide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using catalytic esterification with nanoscale titanium dioxide .
Chemical Reactions Analysis
4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid undergoes various types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with proteins, affecting their function. The iodine atom can participate in halogen bonding, further influencing molecular interactions . These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring but with different substituents, affecting its chemical properties and applications.
4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid:
The uniqueness of this compound lies in its combination of difluoromethyl and iodine substituents, which provide distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c9-8(10)7-5(11)4-13(12-7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWKWSBSVVXSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCC(=O)O)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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